1-Methyl-3-phenylimidazo(4,5-c)pyridin-2-one
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Overview
Description
BRN 5033109 is a chemical compound with the molecular formula C9H5ClO2S. It is also known as 3-Chlorobenzo[b]thiophene-2-carboxylic acid. This compound is an organic molecule that contains a benzothiophene ring substituted with a chlorine atom and a carboxylic acid group. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
BRN 5033109 can be synthesized through the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction involves the chlorination of benzo[b]thiophene, followed by acidification to obtain the target product .
Industrial Production Methods
In industrial settings, the production of BRN 5033109 typically involves large-scale chlorination reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The final product is purified through crystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
BRN 5033109 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Brominated or nitrated derivatives of the benzothiophene ring.
Scientific Research Applications
BRN 5033109 has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 5033109 involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
BRN 5033109 can be compared with other similar compounds, such as:
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Similar structure but with different positions of the chlorine and carboxylic acid groups.
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine substituent.
Uniqueness
BRN 5033109 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
89660-33-3 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-methyl-1-phenylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-15-12-9-14-8-7-11(12)16(13(15)17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NWFKDGDFSLURCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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